3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine
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Overview
Description
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine is a compound with a unique structure that includes a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the pyrazole ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and advanced purification techniques can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine
- 2-[1-(trifluoromethyl)cyclopropyl]acetic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide
Uniqueness
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine is unique due to its specific combination of a trifluoromethyl group, a cyclopropyl ring, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known to enhance the biological properties of compounds, influencing their pharmacokinetic and pharmacodynamic profiles. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C₉H₁₂F₃N₃
- Molecular Weight : 219.21 g/mol
- CAS Number : 2138051-68-8
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its role as an antileishmanial agent and its potential effects on neurotransmitter uptake.
Antileishmanial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antileishmanial activity. For instance, research focused on amino-pyrazole ureas has shown promising results against Leishmania species, which are responsible for leishmaniasis, a parasitic disease affecting millions worldwide. The incorporation of the trifluoromethyl group may enhance the efficacy of these compounds through improved interaction with biological targets .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring and the presence of electronegative groups like trifluoromethyl can significantly affect the compound's biological potency. For example, the introduction of a trifluoromethyl group at specific positions has been correlated with increased inhibition of serotonin uptake, suggesting enhanced interaction with neurotransmitter systems .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential mechanisms of action for this compound:
-
In Vitro Studies :
- A study demonstrated that trifluoromethylated pyrazoles can inhibit key enzymes involved in metabolic pathways associated with various diseases .
- Another research highlighted that compounds containing the trifluoromethyl group showed improved binding affinity to target proteins compared to their non-fluorinated counterparts .
- In Vivo Studies :
Comparative Data Table
Properties
Molecular Formula |
C7H8F3N3 |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
5-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6(1-2-6)4-3-5(11)13-12-4/h3H,1-2H2,(H3,11,12,13) |
InChI Key |
UVQFTIQUVYUIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NN2)N)C(F)(F)F |
Origin of Product |
United States |
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